molecular formula C31H31N3O2 B286478 1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione

1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione

Cat. No.: B286478
M. Wt: 477.6 g/mol
InChI Key: ZIGPGWVBSBYKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidinedione derivatives and has been found to possess unique pharmacological properties. Additionally, we will explore future directions for research in this area.

Scientific Research Applications

1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential as a diagnostic tool for cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, differentiation, and survival. It has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cancer progression. Additionally, it has been found to modulate the activity of neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various neurotransmitters and receptors in the brain. Additionally, it has been found to improve cognitive function and memory in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

The use of 1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione in laboratory experiments has several advantages and limitations. One advantage is its potential therapeutic applications, which make it a promising candidate for drug development. Additionally, its unique pharmacological properties make it a valuable tool for studying various biological processes. However, one limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for research on 1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Future research may also focus on the development of novel drug formulations that improve its solubility and bioavailability. Finally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 1-[4-(4-Phenylpiperazino)butyl]-3-(9H-fluorene-9-ylidene)-2,5-pyrrolidinedione involves the reaction of 4-phenylpiperazine and 9H-fluorene-9-carbaldehyde with 2,5-pyrrolidinedione in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, and the final product is obtained after purification and recrystallization. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.

Properties

Molecular Formula

C31H31N3O2

Molecular Weight

477.6 g/mol

IUPAC Name

3-fluoren-9-ylidene-1-[4-(4-phenylpiperazin-1-yl)butyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C31H31N3O2/c35-29-22-28(30-26-14-6-4-12-24(26)25-13-5-7-15-27(25)30)31(36)34(29)17-9-8-16-32-18-20-33(21-19-32)23-10-2-1-3-11-23/h1-7,10-15H,8-9,16-22H2

InChI Key

ZIGPGWVBSBYKAD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)CC(=C3C4=CC=CC=C4C5=CC=CC=C53)C2=O)C6=CC=CC=C6

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)CC(=C3C4=CC=CC=C4C5=CC=CC=C53)C2=O)C6=CC=CC=C6

Origin of Product

United States

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